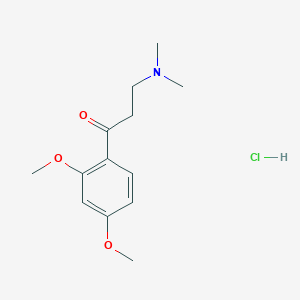
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMMDA , is a chemical compound with the following structural formula:
C13H19NO3⋅HCl
It features a dimethoxyphenyl group, a dimethylamino group, and a propanone moiety. DMMDA is a white crystalline powder and is soluble in water. Its properties make it interesting for various applications in research and industry .
準備方法
Synthetic Routes: Several synthetic routes exist for DMMDA. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with dimethylamine followed by reduction. The reaction proceeds as follows:
Condensation: 2,4-dimethoxybenzaldehyde reacts with dimethylamine to form the imine intermediate.
Reduction: The imine intermediate is reduced to DMMDA using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity. specific industrial processes for DMMDA are proprietary and not widely disclosed.
化学反応の分析
DMMDA can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMMDA can undergo nucleophilic substitution reactions at the dimethylamino group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
科学的研究の応用
DMMDA finds applications in:
Medicine: It has potential as an analgesic or anesthetic due to its central nervous system effects.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: DMMDA derivatives may have applications in the pharmaceutical and agrochemical industries.
作用機序
The exact mechanism of DMMDA’s effects remains an active area of research. It likely interacts with neurotransmitter receptors or modulates ion channels in the nervous system.
類似化合物との比較
DMMDA’s uniqueness lies in its combination of the dimethoxyphenyl and dimethylamino groups. Similar compounds include 2-[(2,4-dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one , which shares some structural features but differs in substituents .
特性
分子式 |
C13H20ClNO3 |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChIキー |
FHKSVIZENSLKCW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)



![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)

